N-Desmethyl Doxycycline

Description

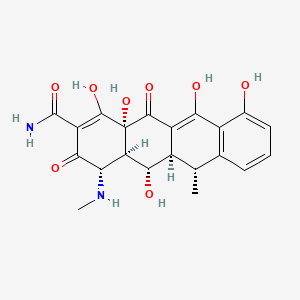

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-1,5,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-6-7-4-3-5-8(24)10(7)15(25)11-9(6)16(26)13-14(23-2)17(27)12(20(22)30)19(29)21(13,31)18(11)28/h3-6,9,13-14,16,23-26,29,31H,1-2H3,(H2,22,30)/t6-,9+,13+,14-,16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLTLVVHHDBRY-BTGWETQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86271-83-2 | |

| Record name | 2-Naphthacenecarboxamide, 1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-4-(methylamino)-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Nomenclature and Structural Characterization of N Desmethyl Doxycycline

Chemical Name and Synonyms

The systematic chemical name for N-Desmethyl Doxycycline (B596269) is (4S,4aR,5S,5aR,6R,12aS)-3,5,10,12,12a-Pentahydroxy-6-methyl-4-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide synzeal.comresearchgate.net. This name precisely describes the molecular structure, including the stereochemistry of its chiral centers.

In addition to its systematic name, N-Desmethyl Doxycycline is also known by several synonyms, which are often used in commercial and research contexts. One of the common synonyms for this compound is Doxycycline Impurity 7 nih.gov.

Molecular Formula and Molecular Weight

The molecular formula of this compound is C21H22N2O8 nih.govsynzeal.com. This formula indicates that each molecule of the compound is composed of 21 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms.

Based on its molecular formula, the calculated molecular weight of this compound is approximately 430.41 g/mol nih.govsynzeal.com.

| Property | Value |

| Molecular Formula | C21H22N2O8 |

| Molecular Weight | 430.41 g/mol |

CAS Registry Number and Related Identifiers

The Chemical Abstracts Service (CAS) has assigned the registry number 86271-83-2 to this compound nih.govsynzeal.comsimsonpharma.com. This unique numerical identifier facilitates the unambiguous identification of the compound in chemical databases and literature.

Stereochemistry and Isomeric Forms

The stereochemistry of this compound is explicitly defined by its systematic name, (4S,4aR,5S,5aR,6R,12aS)-3,5,10,12,12a-Pentahydroxy-6-methyl-4-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide synzeal.comresearchgate.net. The designations (4S, 4aR, 5S, 5aR, 6R, 12aS) specify the spatial arrangement of the atoms at the six chiral centers within the molecule's tetracyclic core.

The synthesis of doxycycline and its derivatives can sometimes result in the formation of different epimers. For instance, the hydrogenation process in doxycycline synthesis can lead to two epimers at the C6 position: the α form (the common, pharmaceutically active doxycycline) and the β form (6-epi-doxycycline) nih.gov. While this specific information pertains to doxycycline, it highlights the potential for isomeric forms in related tetracycline (B611298) compounds. The defined stereochemistry of this compound is crucial for its biological activity and interaction with other molecules.

Chemical Synthesis and Derivation of N Desmethyl Doxycycline

Formation as a Doxycycline (B596269) Impurity or Degradation Product

N-Desmethyl Doxycycline is recognized as a degradation product of doxycycline. nih.gov Its presence in doxycycline drug products can indicate instability and is monitored during quality control.

The formation of this compound as a degradation product can occur under various stress conditions. Tetracyclines as a class are known to undergo degradation when stored under inappropriate conditions, such as exposure to light and elevated temperatures. mdpi.com

One identified degradation pathway involves the loss of a methyl group from the parent doxycycline molecule. researchgate.net This process can be induced by exposure to different stress factors, including acidic, basic, and oxidative conditions. nih.gov Studies investigating the degradation of doxycycline hydrochloride have inferred the loss of a methyl group as a step in the degradation cascade. researchgate.net Furthermore, advanced oxidation processes (AOPs), such as photoperoxidation (UV/H₂O₂) and ozonation, are highly efficient in degrading doxycycline, which would include the formation of various intermediates, potentially including the N-desmethyl variant. The rate of photodegradation is also notably influenced by pH, with sensitivity increasing as the pH rises from acidic to neutral. mdpi.com

Table 2: Conditions Favoring Formation of this compound as a Degradation Product This table is interactive. Users can sort and filter the data.

| Condition | Description | Effect | Ref. |

|---|---|---|---|

| Light Exposure | Exposure to daylight or simulated sunlight. | Promotes degradation, including potential N-demethylation. | mdpi.com |

| Elevated Temperature | Storage at temperatures above ambient (e.g., 40 °C). | Accelerates the rate of degradation. | mdpi.com |

| pH Variation | Changes in pH, particularly rising from 4.0 to 7.2. | Increases the sensitivity to photodegradation. | mdpi.com |

| Oxidative Stress | Exposure to oxidizing agents like H₂O₂ or ozone. | Leads to rapid degradation of the parent compound. | nih.gov |

| Hydrolytic Conditions | Exposure to acidic (HCl) or basic (NaOH) media. | Induces forced degradation of doxycycline. | nih.gov |

Production-Related Impurity Formation

Impurities in pharmaceutical products can arise during the manufacturing process or upon storage. this compound is recognized as a process-related impurity in the production of Doxycycline. Its formation underscores the need for robust analytical methods to ensure the quality and purity of the final drug product. Regulatory guidelines necessitate the characterization of such impurities, and reference standards of this compound are used for analytical method development and validation. synzeal.com

Synthesis and Characterization of Related Nitrosamine (B1359907) Derivatives

Nitrosamine compounds are a class of chemical entities that can form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions). chemicea.com Due to the presence of a secondary amine in its structure, this compound can be a precursor to the formation of a nitrosamine derivative.

N-Nitroso-N-Desmethyl Doxycycline Synthesis

N-Nitroso-N-Desmethyl Doxycycline is the specific nitrosamine derivative formed from this compound. synzeal.com It is chemically described as (4S,4aR,5S,5aR,6R,12aS)-3,5,10,12,12a-pentahydroxy-6-methyl-4-(methyl(nitroso)amino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide. synzeal.comsimsonpharma.com The synthesis occurs when the secondary amine group on the this compound molecule reacts with a nitrosating agent. This N-nitroso compound is considered a genotoxic impurity, and its potential presence in pharmaceutical products is closely monitored. chemicea.comveeprho.com

| Property | Details | Source |

| Chemical Name | (4S,4aR,5S,5aR,6R,12aS)-3,5,10,12,12a-pentahydroxy-6-methyl-4-(methyl(nitroso)amino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | synzeal.comsimsonpharma.comveeprho.com |

| Molecular Formula | C₂₁H₂₁N₃O₉ | o2hdiscovery.coanantlabs.com |

| Molecular Weight | 459.41 g/mol | veeprho.comanantlabs.com |

| Classification | Nitrosamine Drug Substance Related Impurity (NDSRI) | veeprho.com |

Relevance of Nitrosamine Derivatives in Research

The primary relevance of N-Nitroso-N-Desmethyl Doxycycline in a research and manufacturing context is its role as a reference standard. veeprho.com Pharmaceutical regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on the presence of nitrosamine impurities in drug products. veeprho.com

Therefore, highly characterized reference materials of N-Nitroso-N-Desmethyl Doxycycline are essential for several key activities: veeprho.com

Analytical Method Development: To create sensitive and specific methods for detecting and quantifying this potential impurity. synzeal.comveeprho.com

Method Validation (AMV): To ensure that the analytical methods are accurate, precise, and reliable. synzeal.comveeprho.com

Quality Control (QC): For routine testing of Doxycycline batches to confirm that levels of any nitrosamine impurities remain below the acceptable intake (AI) limits set by regulators. synzeal.comveeprho.com

By using this reference standard, pharmaceutical manufacturers can ensure their products meet the stringent safety and quality standards required for regulatory approval and patient safety. veeprho.com

Analytical Methodologies for N Desmethyl Doxycycline Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental in separating N-Desmethyl Doxycycline (B596269) from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Doxycycline and its impurities, including N-Desmethyl Doxycycline. nih.govresearchgate.net Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. nih.govunesp.br

Several HPLC methods have been developed to separate Doxycycline from its degradation products and impurities. For instance, a stability-indicating HPLC method was developed for the simultaneous quantification of Doxycycline and its organic impurities. nih.govscinito.ai This method employed a Waters XBridge BEH C8 column with a gradient mobile phase of phosphate (B84403) buffer and methanol. nih.gov Other methods have utilized different columns, such as the Phenomenex Luna C8, and various mobile phase compositions, often consisting of acetonitrile (B52724), water, and an acid like perchloric acid or trifluoroacetic acid, to achieve optimal separation. researchgate.netresearchgate.net The detection is typically performed using UV spectrophotometry at wavelengths around 270 nm, 350 nm, or 360 nm. nih.govresearchgate.netresearchgate.net

The following table summarizes key parameters from various HPLC methods used for the analysis of Doxycycline and its related compounds:

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) | Gradient: Phosphate buffer (pH 8.5) and Methanol | 1.7 | 270 | nih.gov |

| µ-Bondapak C8 (4.6 x 150-mm, 5-µm) | Acetonitrile-water-THF (29.5:70:0.5, v/v/v), pH 2.5 | 1.0 | 350 | researchgate.net |

| Phenomenex Luna 5 µm C8 (250 x 4.6 mm) | Acetonitrile:water:perchloric acid (26:74:0.25), pH 2.5 | 1.0 | 350 | researchgate.net |

| CN Luna (250 x 4.6 mm, 5.0 µm) | Water + 0.1% TFA-acetonitrile + 0.1% TFA (60:40, v/v) | 1.0 | 360 | researchgate.net |

| C8 reversed phase thermo column (250 mm x 4.0 mm, 5.0 µm) | Acetonitrile-potassium dihydrogenorthophosphate buffer (pH 4.0), 40:60 (v/v) | 1.0 | 325 | jpccr.eu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the identification and quantification of this compound, even at trace levels. shimadzu.comnih.govlcms.cz This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In LC-MS/MS analysis of tetracyclines, including Doxycycline and its metabolites, a triple quadrupole mass spectrometer is often used, operating in multiple reaction monitoring (MRM) mode for enhanced specificity. shimadzu.comwaters.com The analysis involves monitoring specific precursor ion to product ion transitions. For Doxycycline, a common transition monitored is m/z 444.8 → 428.2. nih.gov The development of multiresidue methods allows for the simultaneous quantification of various antibiotics and their metabolites, including N-desmethyl derivatives, in different matrices. nih.gov

A study on the synthesis of a Doxycycline-[13CD3] standard reported the use of LC/MS for the analysis of this compound, which showed a purity of over 99%. nih.gov The method utilized a Varian Pursuit C18 column with a gradient of formic acid in water and acetonitrile. nih.gov Another LC-MS/MS method for determining Doxycycline in human plasma used demeclocycline (B601452) as an internal standard and detected transitions of 444.800→428.200 for doxycycline. nih.gov

Key parameters for LC-MS/MS analysis are detailed in the table below:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

| Doxycycline | 444.800 | 428.200 | Determination in human plasma | nih.gov |

| Demeclocycline (IS) | 464.700 | 448.100 | Determination in human plasma | nih.gov |

| This compound | 431 (M+H) | Not specified | Synthesis confirmation | nih.gov |

Gas Chromatography (GC) for Specific Applications

While HPLC and LC-MS are the predominant techniques for analyzing tetracyclines, Gas Chromatography (GC) can be used for specific applications, though it is less common for a compound like this compound. scispace.com GC analysis of such polar compounds often requires a derivatization step to increase their volatility. researchgate.net The use of GC-MS has been reported in the screening of counterfeit pharmaceutical preparations for various synthetic adulterants. scispace.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. veeprho.comveeprho.com

A study detailing the synthesis of N-desmethyldoxycycline reported its ¹H NMR and ¹³C NMR spectra. nih.gov The ¹H NMR spectrum in CD₃OD showed characteristic signals, including a triplet at δ 7.46 ppm and doublets at δ 6.93 and 6.82 ppm. nih.gov The ¹³C NMR spectrum in DMSO-d₆ revealed key carbon resonances, confirming the structure of the demethylated compound. nih.gov Further structural confirmation can be achieved using advanced NMR techniques like COSY, HSQC, and HMBC, which provide information on proton-proton and proton-carbon correlations. veeprho.com

The following table presents selected ¹H and ¹³C NMR chemical shifts for this compound:

| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| ¹H NMR | CD₃OD | 7.46 (t, 1H), 6.93 (d, 1H), 6.82 (d, 1H), 3.76-3.65 (m, 2H), 2.82-2.66 (m, 1H), 2.77 (s, 3H), 2.50-2.40 (m, 2H), 1.51 (d, 3H) | nih.gov |

| ¹³C NMR | DMSO-d₆ | 192.54, 173.89, 171.71, 161.10, 147.85, 136.75, 115.93, 115.66, 115.49, 107.23, 95.15, 73.11, 67.99, 64.50, 63.04, 55.97, 53.81, 45.25, 18.52, 15.85 | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. veeprho.comveeprho.com The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as O-H, N-H, C=O, and aromatic C-H stretches. researchgate.netjetir.org

For instance, the FT-IR spectrum of tetracycline (B611298), a related compound, shows absorption peaks for N-H and O-H stretching between 3341-3329 cm⁻¹ and aromatic C-H stretching between 3085-3024 cm⁻¹. researchgate.net A study on N-desmethyldoxycycline reported its FT-IR spectrum with peaks at 3205, 2529, 2160, 1977, 1567, 1455, 1394, 1323, 1244, 1220, 1114, 1044, 1001, 933, 886, 858, 809, and 709 cm⁻¹. nih.gov

The table below lists some characteristic FT-IR absorption bands for tetracycline compounds, which would be similar for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H and N-H stretching | 3000 - 3500 | nih.gov |

| Aromatic C-H stretching | 3085 - 3024 | researchgate.net |

| C=O stretching | 1700 - 1600 | nih.gov |

| Amide I band | ~1610 | nih.gov |

| Amide II band | ~1570 | nih.gov |

| Aromatic ring vibrations | 1600 - 1500 | ijmrhs.com |

Application in Impurity Profiling of Doxycycline

This compound is a known impurity and metabolite of Doxycycline. researchgate.net As such, its detection and quantification are fundamental aspects of the impurity profiling of Doxycycline drug substances and products. Impurity profiling is a critical process in pharmaceutical manufacturing that identifies and quantifies all potential impurities in a drug to ensure its safety and efficacy. The presence of impurities, even in small amounts, can affect the stability and quality of the final drug product.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for the purity testing of Doxycycline and the separation of its related substances, including this compound. researchgate.net These chromatographic methods are capable of separating the main active pharmaceutical ingredient (API) from its various impurities, allowing for their individual quantification. For instance, stability-indicating UPLC methods have been developed to separate Doxycycline from its degradation and synthetic impurities, with one such method achieving baseline separation of all analytes within a short 6-minute run time. researchgate.net

Table 1: Common Impurities of Doxycycline

| Impurity Name | Common Designation |

| 6-Epidoxycycline | Doxycycline EP Impurity A |

| Metacycline | Doxycycline EP Impurity B |

| 4-Epidoxycycline | Doxycycline EP Impurity C |

| Oxytetracycline | Doxycycline EP Impurity E |

| This compound | Doxycycline Impurity 7 clearsynth.com |

This table is interactive. Click on the headers to sort.

Role as a Reference Standard in Pharmaceutical and Environmental Analysis

This compound serves as a crucial reference standard in both pharmaceutical and environmental analyses. synzeal.comlgcstandards.com A reference standard is a highly purified and well-characterized compound used as a measurement benchmark. In pharmaceutical analysis, it is indispensable for confirming the identity, purity, and strength of a drug substance.

Given that Doxycycline and its metabolites can be released into the environment through excretion and manufacturing waste, their monitoring in environmental matrices is of growing concern. mdpi.comresearchgate.net The degradation of Doxycycline in aquatic environments has been studied, highlighting the formation of various transformation products. researchgate.netnih.gov Although direct studies extensively detailing the use of this compound as a reference standard for environmental monitoring are limited, the principles of analytical chemistry necessitate its use for accurate quantification. Methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which are used to quantify other antibiotic metabolites in environmental samples, would rely on a certified reference standard of this compound for reliable results. nih.gov

Method Development and Validation

The availability of this compound as a reference standard is essential for the development and validation of analytical methods. clearsynth.comsynzeal.com Method development involves optimizing various parameters to achieve the desired separation and detection of the analyte. Validation is the process of confirming that the developed analytical procedure is suitable for its intended purpose.

According to the United States Pharmacopoeia (USP) and the International Council for Harmonisation (ICH) guidelines, method validation involves assessing parameters such as accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). researchgate.net

During the development of an HPLC or UPLC method for Doxycycline impurity profiling, the this compound reference standard is used to:

Confirm peak identity: By comparing the retention time of a peak in the sample chromatogram to that of the reference standard.

Determine specificity: The method must be able to resolve the this compound peak from Doxycycline and other impurities.

Establish linearity: A calibration curve is generated using a series of dilutions of the reference standard to demonstrate a proportional relationship between concentration and detector response.

Assess accuracy and precision: The reference standard is used to prepare samples of known concentration (spiked samples) to determine how close the measured value is to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Determine LOD and LOQ: The reference standard is used to establish the lowest concentration of this compound that can be reliably detected and quantified.

Table 2: Example Parameters from a Validated UPLC Method for Doxycycline and Impurities

| Validation Parameter | Result |

| Column | Acquity BEH C18 (2.1 x 50mm, 1.7 µm) researchgate.net |

| Mobile Phase | 75mM ammonium (B1175870) acetate, 4mM EDTA (pH 8.8) and acetonitrile (97:3) researchgate.net |

| Flow Rate | 1.2 mL/min researchgate.net |

| Detection | UV at 270 nm researchgate.net |

| Linearity Range (for Doxycycline) | 50-100 µg/mL researchgate.net |

| Limit of Detection (LOD) | 2.83 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | 8.59 µg/mL researchgate.net |

This table presents data from a validated method for Doxycycline, illustrating the types of parameters established using reference standards.

Quality Control Applications

In a quality control (QC) setting, the this compound reference standard is used for the routine analysis of Doxycycline batches. synzeal.com Its applications are critical during the commercial production of Doxycycline and for submissions of Abbreviated New Drug Applications (ANDAs). clearsynth.comsynzeal.comsynzeal.com QC laboratories use the reference standard to perform release testing on the final drug product, ensuring that the level of this compound does not exceed the specified limits.

The use of a highly characterized reference material ensures that the analytical results are accurate and reliable, which is paramount for regulatory compliance and patient safety. veeprho.com By quantifying the amount of this compound, manufacturers can control their production processes and guarantee the consistent quality of each batch of Doxycycline released to the market. synzeal.com

Metabolic and Biotransformation Pathways of N Desmethyl Doxycycline

N-Desmethylation as a Metabolic Route for Doxycycline (B596269)

N-Desmethyl Doxycycline is recognized as a metabolite of the broad-spectrum tetracycline (B611298) antibiotic, doxycycline. The process of N-demethylation, the removal of a methyl group from a nitrogen-containing compound, is a common metabolic pathway for many pharmaceuticals. This biotransformation can alter the parent drug's pharmacological activity, duration of action, and clearance profile.

Identification in Preclinical Animal Models

While this compound is an acknowledged metabolite of doxycycline, specific studies detailing its isolation and quantification in preclinical animal models are not extensively documented in publicly available research. Doxycycline is widely used in various animal models, such as mice, for studying its therapeutic effects or for its role in regulating gene expression in "Tet-on" and "Tet-off" systems. acs.orgnih.govnih.gov For instance, it has been used in murine models to study its antineoplastic effects and for its use in controlling mycobacterial gene expression in tuberculosis research. nih.govnih.gov However, these studies typically focus on the pharmacokinetics or efficacy of the parent compound rather than the metabolic profile of its derivatives.

Enzymatic Systems Involved in N-Demethylation (if elucidated for Doxycycline)

The specific enzymatic systems responsible for the N-demethylation of doxycycline have not been definitively elucidated. However, evidence points toward the involvement of hepatic microsomal enzymes, particularly the Cytochrome P450 (CYP450) superfamily. nih.gov This is supported by observations that the half-life of doxycycline is shortened when co-administered with drugs known to induce these enzymes, such as barbiturates, carbamazepine, and phenytoin. nih.gov

N-demethylation is a well-established reaction catalyzed by CYP450 enzymes for a wide range of drugs. almacgroup.compsu.edu While the precise isoenzyme (e.g., CYP3A4, CYP2C9) that acts on doxycycline is not confirmed, one in vitro study has demonstrated that doxycycline can inhibit CYP3A4. drugbank.com Other compounds, such as pheniramine, undergo N-demethylation largely through the cytochrome P-450 system. polifarma.com.tr This suggests that doxycycline likely follows a similar metabolic fate, though further research is required for confirmation.

Comparative Metabolic Fate with Other N-Desmethyl Derivatives (e.g., pheniramine, lincomycin)

Comparing the metabolic pathway of doxycycline to other drugs that undergo N-demethylation provides a broader context for this biotransformation.

Pheniramine: This first-generation antihistamine is metabolized in the body to form N-desmethylpheniramine and N-didesmethylpheniramine. drugbank.commims.comechemi.com This process of N-dealkylation is primarily carried out by the cytochrome P-450 enzyme system. polifarma.com.tr The metabolites are then excreted, along with the unchanged parent drug, in the urine. echemi.commims.com

Lincomycin (B1675468): This lincosamide antibiotic also undergoes N-demethylation. nafdac.gov.ng It is metabolized, presumably in the liver, into metabolites that include N-desmethyl lincomycin and lincomycin sulfoxide. nafdac.gov.nginchem.org In contrast to the parent compound, these metabolites exhibit significantly reduced antimicrobial activity, with reports suggesting they are 15 to 100 times less active. nih.gov In some animal species, these metabolites are minor, with the parent drug being the principal residue found. inchem.org

The formation of N-desmethyl derivatives is a common metabolic event that often, but not always, leads to metabolites with reduced or altered pharmacological activity.

Implications for Doxycycline's Pharmacokinetic Research in Preclinical Models

Understanding this metabolic route is also crucial for interpreting drug-drug interaction studies. As hepatic enzyme inducers appear to accelerate doxycycline's metabolism, this suggests that the N-demethylation pathway could be a site of significant drug interactions. nih.gov Therefore, a thorough investigation of this compound in preclinical models is essential for a complete understanding of doxycycline's disposition and for accurately extrapolating pharmacokinetic data from animals to humans.

Environmental Fate and Degradation of N Desmethyl Doxycycline

Occurrence as a Transformation Product in Aquatic and Terrestrial Environments

N-Desmethyl Doxycycline (B596269) emerges in the environment primarily as a product of the incomplete metabolism of doxycycline in humans and animals, and through the transformation of doxycycline in various environmental compartments. While the parent compound, doxycycline, has been detected in surface water, groundwater, and soil, specific monitoring studies quantifying the concentrations of N-Desmethyl Doxycycline in these environments are not extensively documented in scientific literature. mdpi.comrsc.orgeeer.org Its presence is largely inferred from studies that identify the degradation pathways of doxycycline. researchgate.netnih.gov The frequent detection of doxycycline in aquatic systems, with concentrations reported up to 47 ng L⁻¹ in river waters, suggests the potential for the concurrent presence of its transformation products like this compound. mdpi.com

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For this compound, these pathways are primarily understood through the study of its parent compound, doxycycline.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for tetracycline (B611298) antibiotics. mdpi.com Studies on doxycycline show it is sensitive to light, with its degradation kinetics being highly dependent on factors such as pH. mdpi.com For instance, the photodegradation half-life of doxycycline in water can decrease from 6.5 hours at pH 4.0 to 0.7 hours at pH 7.2 under simulated sunlight. mdpi.com

One of the identified degradation pathways for doxycycline involves demethylation, the process that forms this compound. researchgate.netresearchgate.net While the photodegradation of doxycycline itself is well-studied, leading to various transformation products, specific research on the subsequent photodegradation mechanisms and kinetics of this compound is limited. lcms.czagilent.com It is plausible that this compound undergoes further phototransformation, but detailed pathways and the resulting products have not been fully elucidated. The process for doxycycline involves the formation of reactive oxygen species, which contribute to the breakdown of the molecule. mdpi.com

Water and wastewater disinfection processes, particularly chlorination, are critical points for the chemical transformation of pharmaceuticals. Research has shown that doxycycline reacts with chlorine to form a variety of transformation products, some of which may retain or even exhibit enhanced antibacterial properties. rsc.orgeurekalert.orgbigberkeywaterfilters.com

Studies have identified that the transformation of doxycycline during chlorination can involve a double demethylation process, which would lead to the formation of this compound. researchgate.net Five distinct transformation products, including both chlorinated and non-chlorinated compounds, have been observed when doxycycline is exposed to chlorine. rsc.org The formation of these products is more pronounced in clean water compared to wastewater effluent, where other organic matter competes for chlorine. charlotte.edu While this compound is a likely intermediate in these reactions, the focus of current research has been on the final transformation products and their antibacterial activity rather than the specific fate of this intermediate compound.

Biotic Degradation Pathways (e.g., Bioremediation Research)

Biotic degradation, the breakdown of organic compounds by microorganisms, is a key process in the environmental attenuation of contaminants. Demethylation is a confirmed biotic degradation pathway for doxycycline, leading to the formation of this compound. researchgate.netnih.gov

Research has identified specific bacterial strains capable of transforming doxycycline. Brevundimonas naejangsanensis DD1 and Sphingobacterium mizutaii DD2, isolated from chicken litter, have been shown to biotransform doxycycline through cometabolism. nih.gov The transformation process involves a series of reactions including demethylation, dehydration, decarbonylation, and deamination. nih.gov Fungi have also demonstrated the ability to degrade doxycycline. Studies using Purpureocillium lilacinum and Trichoderma asperellum have shown significant deactivation of doxycycline, although the specific transformation products were not identified. hu.edu.jo

The table below summarizes findings from studies on the biotic degradation of the parent compound, doxycycline, which can lead to the formation of this compound.

| Microorganism | Degradation Pathway/Process | Observed Degradation of Doxycycline | Reference |

|---|---|---|---|

| Brevundimonas naejangsanensis DD1 | Cometabolism involving demethylation, dehydration, decarbonylation, and deamination | Biotransformation of doxycycline to various products confirmed | nih.gov |

| Sphingobacterium mizutaii DD2 | Cometabolism involving demethylation, dehydration, decarbonylation, and deamination | Biotransformation of doxycycline to various products confirmed | nih.gov |

| Purpureocillium lilacinum strain PlHN17 | Biodegradation | 77.78% deactivation of doxycycline hyclate after 96 hours | hu.edu.jo |

| Trichoderma asperellum isolate Tullur | Biodegradation | 75.45% deactivation of doxycycline hyclate after 96 hours | hu.edu.jo |

While these studies confirm the biotic formation of this compound, research specifically targeting the bioremediation of this compound itself is currently lacking.

Persistence and Environmental Mobility Research

The persistence and mobility of a compound determine its potential to spread in the environment and the duration of its impact. Research in this area has focused almost exclusively on the parent compound, doxycycline.

Doxycycline exhibits strong sorption to soil, which limits its mobility. nih.gov Key soil properties influencing this adsorption include the content of soil organic matter, clay fraction, and the cation exchange capacity. nih.govnih.gov Despite this strong sorption, doxycycline is considered to have higher mobility than other tetracyclines like oxytetracycline, primarily due to its higher water solubility. scispace.comyu.edu.jo This suggests a potential for doxycycline to leach into groundwater. scispace.com Desorption of doxycycline from soil is generally very low, indicating that once bound, it is not easily remobilized. nih.govnih.gov

The degradation half-life of doxycycline in soils has been found to range from 2.51 to 25.52 days, influenced by factors such as soil type, moisture, temperature, and microbial activity. nih.gov There is currently no specific research available on the persistence, soil sorption characteristics, or environmental mobility of this compound. Its structural similarity to doxycycline suggests it may have comparable properties, but factors such as polarity and functional groups can significantly alter environmental behavior, warranting dedicated study.

Biological Relevance and Investigational Activities of N Desmethyl Doxycycline

Assessment of Intrinsic Biological Activity in In Vitro Systems

Investigations into the intrinsic biological activity of N-Desmethyl Doxycycline (B596269) are crucial for understanding its potential effects as a metabolite or degradation product.

Potential Residual Antimicrobial Activity (e.g., as a degradation product)

N-Desmethyl Doxycycline is recognized as a metabolite of the antibacterial agent Doxycycline. usbio.net When tetracyclines, the class of antibiotics to which Doxycycline belongs, are exposed to environmental factors like heat and light, they can undergo degradation. lcms.cz Studies on these degradation products often indicate that they possess very low antibiotic activity. lcms.cz For instance, transformation products of Doxycycline that form during processes like water disinfection with chlorine may include various intermediates, some of which can retain antibacterial properties, although this activity is often diminished and context-dependent. researchgate.net

In a broader context, impurities related to the tetracycline (B611298) class, such as those found in Oxytetracycline, are generally considered to be therapeutically inactive. unesp.br Specifically, N-desmethyl-oxytetracycline, an analogous impurity, is noted to be therapeutically inactive. unesp.br While direct studies measuring the minimum inhibitory concentration (MIC) of pure this compound against a panel of bacteria are not prominently available in the reviewed literature, the existing data on related compounds and degradation products suggest that any residual antimicrobial activity is likely to be significantly lower than that of the parent compound, Doxycycline.

Evaluation of Cellular Interactions in Model Systems (e.g., cell lines, if distinct from parent compound and non-clinical)

The parent compound, Doxycycline, is widely used in biomedical research to control gene expression in mammalian cell lines through tetracycline-inducible systems. nih.govdiva-portal.orgreprocell.com Research has shown that at concentrations typically used for these systems, Doxycycline itself can have off-target effects, including altering cellular metabolism by shifting it towards a more glycolytic phenotype, reducing oxygen consumption, and slowing cell proliferation. nih.govplos.org Doxycycline has also been shown to induce apoptosis in certain malignant T-cells and affect the expression of various proteins in different cell lines. researchgate.netnih.gov

However, specific investigations into the distinct cellular interactions of this compound in model systems like cell lines are not available in the current body of scientific literature. There are no comparative studies detailing its effects on cellular proliferation, metabolism, or gene expression pathways relative to the well-documented effects of the parent Doxycycline.

Role as an Inactive Metabolite or Impurity in Biological Contexts

This compound is primarily identified in a pharmaceutical context as both a metabolite and an impurity of Doxycycline. usbio.netclearsynth.com It is cataloged by chemical suppliers as "Doxycycline Impurity 7". clearsynth.com The presence of such impurities is a critical aspect of pharmaceutical quality control, as they must be monitored to ensure the safety and efficacy of the final drug product.

While it is recognized as a metabolite, some research suggests that Doxycycline is largely metabolically inert in humans. A study using a double liquid chromatographic approach to analyze the excreta of human volunteers found no significant by-products besides minor amounts of 4-epidoxycycline, and enzymatic hydrolysis did not provide evidence of conjugates. nih.gov This suggests that while N-demethylation can occur, it may not be a major metabolic pathway. The general consensus for tetracycline-related impurities is that they are therapeutically inactive. unesp.br Further highlighting its role as an impurity of regulatory interest, the related compound N-nitroso-N-desmethyldoxycycline is a nitrosamine (B1359907) impurity that requires monitoring due to potential safety concerns. medicinesforeurope.compublications.gc.caveeprho.com

| Context | Role of this compound | Significance | Supporting Evidence |

|---|---|---|---|

| Pharmaceutical Manufacturing | Impurity ("Doxycycline Impurity 7") | Monitored for quality control of Doxycycline drug products. | Identified as a known impurity in Doxycycline. clearsynth.com |

| Metabolism | Metabolite | Considered a product of Doxycycline metabolism, though likely a minor one. | Described as a metabolite of Doxycycline. usbio.net One study suggests Doxycycline is metabolically inert. nih.gov |

| Biological Activity | Presumed Inactive | Related tetracycline impurities are generally therapeutically inactive. | Analogous N-desmethyl impurities of other tetracyclines are inactive. unesp.br |

| Regulatory | Related to Monitored Impurities | The N-nitroso derivative is a monitored impurity. | N-nitroso-N-desmethyldoxycycline is a known nitrosamine impurity. medicinesforeurope.compublications.gc.caveeprho.com |

Research on Comparative Biological Effects with Parent Doxycycline

The parent compound, Doxycycline, exerts its biological effects through several well-characterized molecular mechanisms. Its primary antibacterial action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal A site. drugbank.commedicines.org.uk Beyond its antibiotic function, Doxycycline is also known to inhibit matrix metalloproteinases (MMPs), which contributes to its anti-inflammatory properties. tocris.com In eukaryotic cells, it can impact mitochondrial function, leading to changes in cellular metabolism and proliferation. nih.gov

Currently, there is a lack of research directly comparing the biological effects of this compound with its parent compound at the molecular or cellular pathway level. Studies have not been published that evaluate whether this compound retains any ability to bind to the bacterial 30S ribosome, inhibit MMPs, or influence cellular metabolic pathways in the same manner as Doxycycline. Its characterization as a likely inactive metabolite suggests that the structural modification—the removal of a methyl group from the nitrogen atom—significantly diminishes or eliminates the biological activities inherent to the parent Doxycycline molecule.

Future Research Directions and Research Gaps

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of N-Desmethyl Doxycycline (B596269), particularly at trace levels in complex matrices, remains a significant analytical challenge. While methods like liquid chromatography are used for doxycycline and its metabolites, there is a pressing need for more advanced and sensitive techniques. researchgate.netnih.gov Future research should focus on developing robust analytical protocols capable of accurately measuring N-Desmethyl Doxycycline in various samples, including biological fluids, tissues, and diverse environmental compartments like soil and water. mdpi.com

Current challenges often lie in sample preparation and the potential for matrix effects, which can compromise the sensitivity and accuracy of measurements. mdpi.com The development of methods such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) could offer the required selectivity and low limits of detection. mdpi.com Furthermore, the synthesis of stable isotope-labeled standards of this compound is crucial for improving pharmacokinetic analyses and ensuring accurate quantification in metabolic studies. nih.gov Research into novel extraction and clean-up procedures is also necessary to handle the complexity of environmental and biological samples effectively. mdpi.com

Comprehensive Elucidation of Biological Roles and Mechanisms (if any)

This compound is known as a metabolite of doxycycline. usbio.net However, its specific biological activities and mechanisms of action are not well understood. The parent drug, doxycycline, exhibits a wide range of effects beyond its antibacterial properties, including anti-inflammatory and matrix metalloproteinase (MMP) inhibition. biomedres.us A significant research gap is whether the N-desmethyl metabolite retains, loses, or has altered forms of these activities.

Research has shown that modifying the C4 dimethylamino group—the site of N-demethylation—can significantly reduce antibiotic activity while potentially enhancing other therapeutic properties, such as neuroprotection. chemrxiv.orgscispace.comchemrxiv.org This suggests that the N-methyl groups are critical for the antibacterial function and that this compound may have a different biological profile. Future studies should systematically evaluate the anti-inflammatory, MMP-inhibitory, and potential neuroprotective effects of purified this compound. Furthermore, the identification of related impurities like N-Nitroso-N-Desmethyl Doxycycline, which is of interest to regulatory bodies, underscores the need to investigate the reactivity and toxicological profile of the desmethyl form. anantlabs.comfda.govsynzeal.com

Studies on Environmental Ecotoxicology and Remediation Strategies

The widespread use of doxycycline in human and veterinary medicine leads to its release into the environment, along with its metabolites, through excretion. mdpi.comfrontiersin.org These compounds have been detected in wastewater, surface water, and soil. mdpi.comfrontiersin.org While the environmental fate and ecotoxicity of doxycycline are areas of active research, there is a distinct lack of data specifically on this compound. nih.gov

Future research must address this gap by:

Evaluating Ecotoxicity: Conducting studies to determine the specific toxicity of this compound on a range of non-target organisms, including bacteria, algae, and aquatic invertebrates. researchgate.netaccscience.com This is critical, as transformation products of antibiotics can sometimes exhibit similar or even higher toxicity than the parent compounds. acs.orgnih.gov

Assessing Persistence and Mobility: Investigating the persistence, degradation pathways, and mobility of this compound in different environmental matrices. acs.org

Testing Remediation Efficacy: Evaluating the effectiveness of current and novel water treatment and soil remediation technologies—such as advanced oxidation processes, adsorption on biochar, or microbial degradation—for the specific removal of this compound. mdpi.comnih.goveeer.orgresearchgate.net

A comparative analysis of the environmental risks posed by this compound versus the parent doxycycline is essential for a comprehensive environmental risk assessment.

Exploration of this compound as a Scaffold for Novel Chemical Entities

This compound is a valuable intermediate in the synthesis of new tetracycline-based molecules. nih.gov The removal of one of the C4-N-methyl groups provides a reactive site for further chemical modification, allowing for the creation of novel derivatives with tailored properties. nih.govacs.org

Significant research has focused on using this strategy to develop non-antibiotic doxycycline derivatives that retain or enhance other therapeutic effects. chemrxiv.orgscispace.comchemrxiv.org For example, by eliminating the C4-dimethylamino group (a process for which N-demethylation is a key step), researchers have created compounds with reduced antibiotic potency but improved neuroprotective and anti-inflammatory activities for potential use in treating conditions like Parkinson's disease. chemrxiv.orgacs.org This approach leverages the privileged tetracycline (B611298) scaffold to generate new chemical entities for diverse therapeutic areas beyond infectious diseases. nih.govmdpi.comresearchgate.net

Future exploration should continue to utilize this compound as a foundational structure for medicinal chemistry programs aimed at developing next-generation therapeutics.

Table 1: Research on Doxycycline Derivatives Involving C4 Position Modification

| Derivative Class | Synthetic Strategy | Key Finding | Potential Application | Reference(s) |

| Non-antibiotic doxycycline derivatives | Reduction of the dimethylamino group at C4 and coupling reactions at C9. | Reduced antibiotic activity but enhanced efficacy in reducing α-synuclein aggregation and better anti-inflammatory effects than doxycycline. | Neurodegenerative diseases (e.g., Parkinson's disease) | chemrxiv.org, scispace.com, chemrxiv.org |

| Doxycycline-Dopamine Conjugate (DAD9) | Synthesis of a modified doxycycline derivative lacking the C-4 dimethylamino group, followed by conjugation with dopamine. | Preserved neuroprotective attributes (antioxidant, anti-inflammatory) while maintaining dopaminergic agonism. | Parkinson's disease | acs.org |

| Stable Isotope Labeled Doxycycline | N-demethylation of doxycycline to form N-desmethyl product, followed by re-methylation with labeled iodomethane. | Successful synthesis of a mass spectroscopy internal standard for pharmacokinetic analyses. | Research tool for biodistribution and mechanism of action studies | nih.gov |

| Doxycycline Neoglycosides | Application of aminosugars in a neoglycosylation reaction. | Diversification of the doxycycline structure; some derivatives showed antibacterial potency rivaling the parent compound against sensitive E. coli. | Antibacterial development, other therapeutic applications | nih.gov |

Q & A

Q. How is N-Desmethyl Doxycycline synthesized and characterized in preclinical studies?

this compound (CAS 86271-83-2, C₂₁H₂₂N₂O₈, MW 430.41) is typically synthesized via demethylation of doxycycline. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Stability studies should include storage conditions (e.g.,避光保存, ambient temperature) to prevent degradation .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection in plasma or tissue. Protein precipitation with acetonitrile or methanol is used for sample preparation, followed by chromatographic separation (C18 columns) and monitoring of precursor-to-product ion transitions (e.g., m/z 430.41 → fragment ions). Method validation must include sensitivity (LOQ ≤0.05 ng/mL), precision (CV <15%), and matrix effect evaluation .

Q. What are the primary physicochemical properties of this compound relevant to experimental design?

Key properties include solubility (pH-dependent ionization), partition coefficient (logP ~-1.5), and photostability. Aqueous solubility decreases at neutral pH, necessitating buffered solutions (pH 2-3) for in vitro assays. Stability studies should test degradation under UV light, oxidative stress, and thermal conditions (25°C–40°C) .

Advanced Research Questions

Q. How does the pharmacological activity of this compound compare to its parent compound, doxycycline?

While doxycycline is a tetracycline antibiotic and matrix metalloproteinase (MMP) inhibitor, this compound may exhibit altered pharmacokinetics due to reduced lipophilicity. In gene regulation studies ("tet-on/off" systems), demethylation could impact stability and binding affinity to tetracycline-controlled transactivators. Comparative assays (e.g., IC₅₀ for MMP inhibition) and transcriptional activation efficiency tests are critical .

Q. What enzymatic pathways govern the metabolism of doxycycline to this compound?

Cytochrome P450 3A4 (CYP3A4) is implicated in demethylation, analogous to N-desmethyl olopatadine metabolism. In vitro studies using human liver microsomes with CYP3A4 inhibitors (e.g., ketoconazole) can confirm enzymatic specificity. Metabolite-to-parent ratios in plasma should be quantified to assess clinical relevance .

Q. How should researchers address discrepancies in detecting this compound in low-dose pharmacokinetic studies?

Low plasma concentrations (e.g., ≤0.05 ng/mL) may require ultra-sensitive LC-MS/MS configurations (e.g., high-resolution orbitrap systems). Isotope-labeled internal standards (e.g., deuterated doxycycline) improve accuracy. Study design must account for sampling timepoints (0.25–48 h post-dose) and population pharmacokinetic modeling to estimate exposure-response relationships .

Q. What experimental strategies optimize the use of this compound in tetracycline-regulated gene expression systems?

Sub-antimicrobial doses (e.g., 10–100 ng/mL) are recommended to minimize cytotoxicity. Stability in cell culture media should be validated via HPLC. Comparative studies with tetracycline should measure induction/repression kinetics (e.g., luciferase reporter assays) and assess metabolite interference .

Methodological Considerations for Data Contradictions

- Conflicting stability data : Replicate studies under controlled conditions (temperature, humidity, light) using standardized protocols. Include degradation markers (e.g., oxidation byproducts) in analytical workflows .

- Variable metabolite activity : Use orthogonal assays (e.g., enzymatic inhibition + gene expression) to differentiate direct effects from off-target interactions.

This FAQ synthesizes technical guidelines for rigorous experimental design, data interpretation, and translational applications. Researchers should prioritize peer-reviewed pharmacological databases and regulatory guidelines over commercial sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.